Trichloroacetonitrile
Overview
Description
Trichloroacetonitrile is a clear pale yellow liquid. (NTP, 1992)
This compound is an aliphatic nitrile and an organochlorine compound.
Scientific Research Applications
Inhalation Toxicity Research
- Use in Toxicity Studies : Trichloroacetonitrile is employed as an intermediate in the manufacturing of insecticides, pesticides, and dyes. A study conducted on Sprague Dawley rats revealed its significant effects on body weight, blood hematology, and serum biochemistry when inhaled in high concentrations. The research indicated that the primary target organs are the nasal cavity, trachea, and lungs (Han, Chung, & Lim, 2015).
Chemical Synthesis
- Dehydrating Agent : this compound is an effective dehydrating agent for converting aldoximes to nitriles, useful in various chemical syntheses. This reaction can occur in non-acetonitrile media without a metal catalyst, demonstrating its versatility (Ma, Liu, & Chen, 2021).
- Synthesis of 2-Aminoanilines : It's used for the preparation of 2-aminoanilines, a compound valuable in synthetic chemistry. This process takes place in DMF at 40°C, yielding products in high percentages (Porzelle, Woodrow, & Tomkinson, 2010).
Material Science and Engineering
- Structure-Property Relations : this compound's thermodynamic characteristics, such as melting and boiling points, have been studied to understand molecular association and weak intermolecular forces. These properties are crucial in material science for developing new materials and understanding their behavior (Olejniczak & Katrusiak, 2011).
Biomedical and Pharmaceutical Applications
- Cross-Linking Probes : It is used in the preparation of fluorescent heterobifunctional probes, which are crucial for biomolecule tagging and quantification. This application highlights its role in advanced biomedical research and diagnostics (Haack et al., 2020).
Environmental Studies
- Water Treatment Analysis : this compound is a component of non-regulated disinfection by-products in water treatment processes. Its concentration varies significantly according to time and location, impacting the quality of drinking water and environmental health (Mercier Shanks, Sérodes, & Rodríguez, 2013).
Mechanism of Action
Target of Action
Trichloroacetonitrile is a bifunctional compound that can react at both the trichloromethyl and the nitrile group . The primary targets of this compound are carboxylic acids and arylboronic acids . The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for nucleophilic additions .
Mode of Action
This compound acts as an effective reagent for the ipso-hydroxylation of aryl boronic acids to their corresponding phenols . This transformation is promoted by a key unstable Lewis adduct intermediate . The high reactivity of this compound makes it a versatile reagent, but also causes its susceptibility towards hydrolysis .
Biochemical Pathways
This compound is involved in the biochemical pathway of the ipso-hydroxylation of aryl boronic acids . This process leads to the formation of phenolic compounds . The reaction is promoted by a key unstable Lewis adduct intermediate .
Pharmacokinetics
It is known that this compound is a colorless liquid that is sensitive towards water, acids, and bases . It has a boiling point of 83 to 84 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The action of this compound results in the formation of phenolic compounds from aryl boronic acids . This transformation has broad functional group tolerance, and late-stage functionalization is successful .
Action Environment
The action of this compound is influenced by environmental factors. It is sensitive towards water, acids, and bases . It is also known to evolve hazardous fumes on contact with acid or acid fumes and when heated to decomposition . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Trichloroacetonitrile is a bifunctional compound that can react at both the trichloromethyl and the nitrile group . The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for nucleophilic additions . This high reactivity makes this compound a versatile reagent .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In a study on Sprague Dawley rats, it was found that the major target organs of this compound were the nasal cavity, trachea, and lungs . The rats exposed to 16 ppm showed moderate histopathological changes in the transitional epithelium and olfactory epithelium of the nasal cavity .
Molecular Mechanism
The molecular mechanism of this compound involves its high reactivity, which allows it to participate in various biochemical reactions . As a bifunctional compound, this compound can react at both the trichloromethyl and the nitrile group . The electron-withdrawing effect of the trichloromethyl group activates the nitrile group for nucleophilic additions .
Temporal Effects in Laboratory Settings
It is known that this compound is a highly reactive compound, which suggests that its effects could change over time depending on the conditions of the experiment .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant effects at certain dosages. For example, in a study on Sprague Dawley rats, it was found that exposure to 16 ppm of this compound led to significant changes in the nasal cavity, trachea, and lungs .
Metabolic Pathways
Given its high reactivity, it is likely that this compound can interact with various enzymes and cofactors in the body .
Transport and Distribution
Given its high reactivity, it is likely that this compound can interact with various transporters and binding proteins in the body .
Subcellular Localization
Given its high reactivity, it is likely that this compound can interact with various cellular compartments and organelles .
Properties
IUPAC Name |
2,2,2-trichloroacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3N/c3-2(4,5)1-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUIESSIVFYOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3N | |
Record name | TRICHLOROACETONITRILE | |
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DSSTOX Substance ID |
DTXSID0021672 | |
Record name | Trichloroacetonitrile | |
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Molecular Weight |
144.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloroacetonitrile is a clear pale yellow liquid. (NTP, 1992), Liquid, Clear pale yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | TRICHLOROACETONITRILE | |
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Record name | Acetonitrile, 2,2,2-trichloro- | |
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Boiling Point |
181 to 183 °F at 760 mmHg (NTP, 1992), 85.7 °C | |
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Flash Point |
165.5 °F (NTP, 1992), 165.5 °F, 383 dec F (195 °C) (closed cup) | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992), Insoluble in water | |
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Density |
1.4403 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.4403 at 25 °C/4 °C; 1.4223 at 35 °C/4 °C | |
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Vapor Pressure |
74.1 [mmHg], 74.1 mm Hg at 25 °C | |
Record name | Trichloroacetonitrile | |
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Color/Form |
Colorless liquid, Liquid | |
CAS No. |
545-06-2, 97426-84-1 | |
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Melting Point |
-44 °F (NTP, 1992), -42 °C | |
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Retrosynthesis Analysis
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